Barium tartrate

Descripción

The exact mass of the compound Barium(2+);2,3-dihydroxybutanedioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

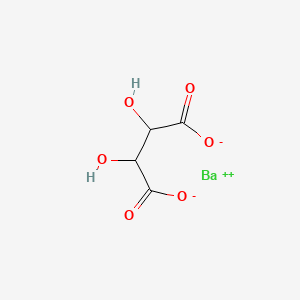

barium(2+);2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYOWPDUMCBSLQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974531 | |

| Record name | Barium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-81-6 | |

| Record name | Barium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Barium Tartrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of barium tartrate (BaC₄H₄O₆), offering valuable insights for researchers, scientists, and professionals in drug development. The document synthesizes crystallographic data, details experimental protocols for crystal synthesis and analysis, and presents visualizations of the experimental workflow.

Crystal Structure and Properties

This compound crystallizes in the orthorhombic system, a fact confirmed through extensive X-ray diffraction (XRD) studies.[1][2] The specific crystallographic parameters for barium L-tartrate have been determined with high precision, providing a foundational understanding of its three-dimensional atomic arrangement.

The crystal structure of barium L-tartrate is characterized by a network of BaO₉ polyhedra, where each barium atom is coordinated with nine oxygen atoms.[3] These polyhedra are linked with the tartrate molecules (C₄H₄O₆²⁻), creating a stable, three-dimensional framework.[4] Notably, unlike other alkaline earth tartrates such as those of calcium and strontium, the crystal structure of this compound does not incorporate water molecules.[3] The stability of this structure is further enhanced by zig-zag hydrogen-bonded chains along the a- and c-axes, formed by O–H···O and C–H···O interactions between adjacent tartrate molecules.[3]

The following table summarizes the key crystallographic data for barium L-tartrate, as determined by single-crystal X-ray diffraction at room temperature.[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Lattice Parameters | |

| a | 8.3986(2) Å |

| b | 9.0370(3) Å |

| c | 8.1924(3) Å |

| α, β, γ | 90° |

| Unit Cell Volume | 621.51(3) ų |

| Z (formula units per unit cell) | 4 |

| Final R-factor | 1.90% |

Experimental Protocols

The synthesis and analysis of this compound crystals involve precise experimental procedures. The most commonly employed method for growing high-quality single crystals is the gel growth technique.

Crystal Synthesis: Single Diffusion Gel Growth

The single diffusion gel growth method is a widely used and effective technique for producing pure and well-defined crystals of this compound at ambient temperatures.[5][6][7] This method relies on the controlled diffusion of reactants through a gel medium, which prevents rapid precipitation and allows for the slow formation of crystalline structures.

Materials and Reagents:

-

Sodium metasilicate (B1246114) (Na₂SiO₃)

-

L-tartaric acid (C₄H₆O₆)

-

Barium chloride (BaCl₂)

-

Distilled water

-

Glass test tubes (e.g., 25 cm length, 2.5 cm diameter)

Procedure:

-

Gel Preparation: A solution of sodium metasilicate (e.g., 1 M) is mixed with a solution of L-tartaric acid (e.g., 1 M). The pH of the mixture is carefully adjusted to a range of 4-5 to facilitate the setting of the silica (B1680970) gel.[4]

-

Gel Setting: The mixture is poured into test tubes, covered, and left undisturbed at room temperature for approximately 48 hours to allow the gel to set completely.[4]

-

Reactant Addition: A solution of barium chloride (e.g., 1 M) is carefully layered on top of the set gel.[4]

-

Crystal Growth: The test tubes are stored at a constant temperature (e.g., 308 K) and left undisturbed.[3][4] Barium ions from the top layer diffuse into the gel, reacting with the tartrate ions to form this compound. Nucleation begins at the gel interface, and well-formed crystals typically grow over a period of one to two weeks.[4]

Structural Analysis: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to the X-ray beam, and diffraction data are collected over a range of orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to achieve the best fit with the experimental data.[3]

Further Characterization Techniques

Beyond X-ray diffraction, several other analytical techniques are employed to provide a more complete understanding of this compound's properties.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline nature of the bulk material and to identify the crystalline phase. The diffraction pattern of the powdered sample is compared with standard diffraction data.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The vibrational modes of the carboxyl and hydroxyl groups of the tartrate anion, as well as the metal-oxygen bonds, can be observed in the infrared spectrum, confirming the compound's formation.[6]

Scanning Electron Microscopy (SEM)

SEM provides insights into the surface morphology and habit of the grown crystals. This technique reveals the external shape of the crystals, which can be influenced by the growth conditions.[6]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound. These analyses reveal the temperature ranges at which the compound undergoes changes, such as dehydration or decomposition.[3]

Conclusion

The detailed analysis of this compound's crystal structure, facilitated by techniques such as single-crystal X-ray diffraction, provides a solid foundation for understanding its physicochemical properties. The experimental protocols outlined in this guide offer a clear path for the synthesis and characterization of this compound. This in-depth knowledge is crucial for its potential applications in various scientific and industrial fields, including as a precursor in the synthesis of advanced materials and in the development of novel pharmaceutical formulations. The data and methodologies presented herein serve as a valuable resource for researchers and professionals working in these areas.

References

- 1. rjpn.org [rjpn.org]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. ccsenet.org [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Thermal Properties and Crystal Structure of BaC4H4O6 Single Crystals | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. Growth and Study of BaTr single crystals by Gel Technique | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis of Barium Tartrate Single Crystals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium tartrate single crystals, with a focus on the widely employed gel growth technique. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the preparation and characterization of these crystals. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the synthesis workflow.

Introduction

This compound (BaC₄H₄O₆) is a metal-organic compound that crystallizes in various forms and has garnered interest for its potential applications in diverse fields, including nonlinear optics and as a model system for studying biomineralization. The growth of high-quality single crystals is crucial for the investigation of its physicochemical properties and for its potential technological applications. This guide focuses on the practical aspects of synthesizing this compound single crystals, primarily through the gel diffusion method, which is particularly suitable for growing crystals of sparingly soluble salts.[1]

Synthesis Methodologies

The primary method for synthesizing this compound single crystals is the gel growth technique, which allows for the slow and controlled diffusion of reactants to promote the formation of well-defined crystals.[2] An alternative, though less common, method is the slow evaporation technique.

Gel Growth Method

The gel growth method is a simple and inexpensive technique for growing single crystals of substances that are sparingly soluble in water.[1][3] The process involves the diffusion of two soluble reactants through a gel medium, where they react to form the desired insoluble crystalline product. Silica (B1680970) gel and agar-agar gel are commonly used as the growth media.[3]

A frequently used protocol for growing this compound crystals in a silica gel medium is the single diffusion method.[2][4] In this setup, one of the reactants is incorporated into the gel, and the other reactant is carefully layered on top of the set gel.

Materials and Reagents:

-

Sodium Metasilicate (B1246114) (Na₂SiO₃)

-

Tartaric Acid (C₄H₆O₆)

-

Barium Chloride (BaCl₂)

-

Distilled Water

-

Acetic Acid (for pH adjustment)

-

Glass test tubes (e.g., 25 cm length, 2.5 cm diameter)[5]

Procedure:

-

Gel Preparation: A solution of sodium metasilicate is prepared by dissolving it in distilled water. The pH of the solution is adjusted to a specific value (e.g., 4.2) by adding an acid, typically tartaric acid or acetic acid.[1][5] This solution is then transferred to a test tube and left undisturbed to set into a gel.

-

Gel Aging: After the gel has set, it is typically aged for a couple of days to allow the gel structure to stabilize.[2]

-

Addition of Supernatant: A solution of the second reactant, barium chloride, is carefully poured over the set gel using a pipette to avoid disturbing the gel surface.[2]

-

Crystal Growth: The test tube is then sealed with a cotton plug and left undisturbed at room temperature.[2] Barium ions from the top solution diffuse into the gel and react with the tartrate ions within the gel, leading to the nucleation and growth of this compound crystals.

-

Harvesting: Good quality crystals are typically observed after a period of several weeks (e.g., 45 days).[2] The grown crystals can then be carefully harvested from the gel.

Agar-agar gel can also be used as a growth medium and offers the advantage of being a readily available and easy-to-handle biological gel.[3]

Materials and Reagents:

-

Agar-agar powder

-

Barium Chloride Dihydrate (BaCl₂·2H₂O)

-

Disodium (B8443419) Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

-

Distilled Water

Procedure:

-

Gel Preparation: An agar-agar gel (e.g., 1% w/v) is prepared by dissolving the powder in boiling distilled water.[3] A solution of barium chloride is mixed with the hot agar (B569324) solution. This mixture is then poured into a glass tube and allowed to set and age at room temperature.[3]

-

Addition of Supernatant: An aqueous solution of disodium tartrate is carefully poured over the set gel.[3]

-

Crystal Growth: Tartrate ions diffuse into the gel and react with the barium ions, leading to the formation of this compound crystals.[3]

-

Harvesting: The growth process is monitored over several days (e.g., 27 days), after which the crystals are harvested.[3]

Slow Evaporation Method

The slow evaporation method can be employed for growing organic-inorganic hybrid crystals of this compound.[6]

Materials and Reagents:

-

Benzyltriethylammonium chloride

-

This compound

-

Hydrochloric acid

-

Triple distilled water

Procedure:

-

Solution Preparation: Benzyltriethylammonium chloride and this compound are dissolved in a 1:1 molar ratio in triple distilled water.[6]

-

Acidification and Mixing: The two solutions are mixed together in an acidic medium, using a small amount of hydrochloric acid, and stirred thoroughly.[6]

-

Crystallization: The resulting solution is filtered and kept for slow evaporation at room temperature.[6]

-

Harvesting: Colorless, transparent crystalline products are obtained after a period of slow evaporation.[6]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of this compound crystals grown by the gel method.

Table 1: Elemental Composition of this compound Crystals from EDAX Analysis

| Element | Atomic % | Weight % |

| Carbon (C) | 37.00 | 21.05 |

| Oxygen (O) | 47.46 | 35.99 |

| Barium (Ba) | 14.98 | 42.96 |

EDAX (Energy Dispersive X-ray Analysis) confirms the presence of barium, carbon, and oxygen in the grown crystals, with atomic and weight percentages closely matching the theoretical values for BaC₄H₄O₆.

Table 2: Crystallographic Data of this compound Crystals from XRD Analysis

| Crystal System | Unit Cell Parameters | Unit Cell Volume | Reference |

| Orthorhombic | a = 9.87 Å, b = 20.34 Å, c = 28.19 Å | 5671 ų | [3] |

| Tetragonal | Not specified | Not specified | [4] |

XRD (X-ray Diffraction) analysis is used to determine the crystal structure and unit cell parameters. The crystal system of this compound has been reported as both orthorhombic and tetragonal in different studies.[3][4]

Table 3: Optimized Growth Parameters for this compound Crystals in Gel

| Parameter | Optimized Value | Reference |

| pH of Gel | 4.2 | [5] |

| Concentration of Tartaric Acid | 1 M | [5] |

| Concentration of Barium Chloride | 1 M | [3] |

| Gel Setting Time | 2 days (aging) | [2] |

| Growth Period | 27-45 days | [2][3] |

The quality and morphology of the grown crystals are highly dependent on various growth parameters such as pH, reactant concentrations, and gel aging time.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the experimental workflow for the synthesis of this compound single crystals using the gel growth method and the logical relationship of growth parameters.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized this compound crystals:

-

X-ray Diffraction (XRD): Confirms the crystalline nature of the material and determines its crystal structure and unit cell parameters.[3][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the crystal, confirming the formation of this compound and the presence of water of hydration.[2][4]

-

Scanning Electron Microscopy (SEM): Visualizes the surface morphology of the crystals, revealing shapes such as plates, triangles, pentagons, and rods.

-

Energy Dispersive X-ray Analysis (EDAX): Determines the elemental composition of the crystals, confirming the presence of barium, carbon, and oxygen and assessing the purity.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Investigates the thermal stability of the crystals and the presence of water molecules in the crystal lattice.[3]

Conclusion

The gel growth method is a robust and accessible technique for the synthesis of this compound single crystals. By carefully controlling experimental parameters such as pH, reactant concentrations, and gel aging, it is possible to obtain crystals with desired morphologies and good quality. The characterization of these crystals using various analytical techniques is essential to confirm their structure, composition, and purity. This guide provides a solid foundation for researchers to embark on the synthesis and study of this compound and other sparingly soluble crystalline materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Barium Tartrate

This technical guide provides a comprehensive overview of this compound, a compound with applications in various scientific fields. The document details its chemical and physical properties, synthesis methodologies, and thermal behavior, presenting data in a structured format for ease of reference by researchers and professionals in drug development.

Chemical and Physical Properties

This compound is an organic salt of barium with tartaric acid. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₄H₄BaO₆[1][2][3] |

| Molecular Weight | 285.40 g/mol [1] |

| IUPAC Name | barium(2+);2,3-dihydroxybutanedioate[1] |

| CAS Number | 5908-81-6[2][4] |

| Appearance | White crystalline powder[5] |

| Density | 2.98 g/cm³[2][4] |

| Water Solubility | Very slightly soluble in water[2][4] |

| Crystal System | (for L-tartrate) Three-dimensional network[6] |

Synthesis of this compound Crystals

Single crystals of this compound can be synthesized using a silica (B1680970) gel diffusion method. This technique allows for the slow and controlled growth of high-quality crystals.

This protocol describes the synthesis of this compound single crystals via the controlled diffusion of barium ions in a silica hydrogel matrix.

Materials:

-

Sodium metasilicate (B1246114) solution (specific gravity 1.04 g/cm³)

-

Tartaric acid solution (1 M)

-

Barium chloride solution (1 M)

-

Glass test tubes (25 mm diameter, 200 mm length)

Procedure:

-

Gel Preparation: A solution of sodium metasilicate is acidified with 1 M tartaric acid to a specific pH (e.g., pH 4). The mixture is then transferred to test tubes and allowed to set for approximately 48 hours.

-

Reactant Addition: Once the gel has set, 1 M barium chloride solution is carefully layered on top of the gel.

-

Crystal Growth: The test tubes are sealed and left undisturbed at ambient temperature. Barium ions will diffuse slowly into the gel matrix and react with the tartrate ions to form this compound crystals.

-

Observation and Harvesting: Crystal growth will become visible within a few days to a week. The morphology of the resulting crystals can vary, with shapes including plates, triangles, pentagons, and rods being observed.

Crystal Structure and Morphology

The crystal structure of barium L-tartrate has been determined to be a three-dimensional network where the barium cation exhibits nine-fold coordination with the tartrate anion.[6] Notably, this structure does not incorporate water molecules into the crystal packing.[6] The linkage between tartrate groups occurs through Ba...O contacts.[6]

The morphology of this compound crystals is influenced by the growth conditions, such as pH, gel density, and reactant concentrations. Observed morphologies include semitransparent platy shapes and spherulitic growths.

Caption: Experimental workflow for the synthesis of this compound crystals.

Thermal Decomposition

The thermal stability of this compound has been investigated. In a study involving an organic-inorganic hybrid crystal of benzyltriethylammonium chloride and this compound, a two-stage decomposition process was observed.[7] The initial decomposition occurred between 80.5°C and 190.35°C, resulting in a 19.1% weight loss.[7] A second stage of decomposition was observed at a much higher temperature range of 890.10°C to 910.56°C, with a further weight loss of 9.7%.[7] Studies on mixed calcium-barium tartrate crystals suggest that the thermal decomposition pathway involves dehydration followed by the formation of metal carbonates.[8]

References

- 1. This compound | C4H4BaO6 | CID 6453753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpn.org [rjpn.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Solubility of Barium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium tartrate (C₄H₄BaO₆) is an inorganic salt that finds applications in various fields, including as a component in pyrotechnics. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics is crucial for its potential applications, formulation development, and safety considerations. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, compiled from available scientific literature. Due to a lack of specific quantitative data for this compound in many standard chemical databases, this guide also presents generalized experimental protocols for determining its solubility.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₄BaO₆ | [1][2] |

| Molecular Weight | 285.4 g/mol | [1][3] |

| CAS Number | 5908-81-6 | [1][2] |

| Appearance | White crystals | [1] |

| Density | 2.98 g/cm³ | [2] |

Solubility Profile of this compound

This compound is generally characterized as a sparingly soluble salt. Its solubility is influenced by the nature of the solvent, temperature, and pH of the medium.

Aqueous Solubility

Solubility in Organic Solvents

-

Ethanol: this compound is consistently reported as being insoluble in ethanol.[1]

-

Dimethyl Sulfoxide (DMSO) and Ether: In the context of a complex with Benzyltriethylammonium chloride, this compound was found to be insoluble in DMSO and ether.[5]

Solubility in Acidic and Alkaline Solutions

The solubility of many barium salts is known to increase in acidic conditions.[6][7] This is due to the protonation of the anion, which shifts the dissolution equilibrium. In the case of this compound, the tartrate ion (C₄H₄O₆²⁻) can be protonated by an acid to form bitartrate (B1229483) (HC₄H₄O₆⁻) and tartaric acid (H₂C₄H₄O₆), thereby increasing the overall solubility of the barium salt. One study mentions the preparation of a this compound complex in a hydrochloric acid medium, suggesting its stability or reactivity in this acid.[5]

Conversely, in alkaline solutions such as sodium hydroxide (B78521), the common ion effect would come into play. The presence of hydroxide ions would not directly affect the tartrate ion concentration. However, the behavior of barium ions in strongly alkaline solutions should be considered. Barium hydroxide itself is sparingly soluble, and at high pH, the formation of barium hydroxide could potentially occur, although this is dependent on the specific concentrations.[8][9][10]

Factors Affecting this compound Solubility

The dissolution of this compound is a dynamic equilibrium. Several factors can influence this equilibrium, thereby altering its solubility.

Caption: Logical relationship of key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Given the absence of specific published data, the following are generalized yet detailed experimental protocols that can be adapted for the quantitative determination of this compound solubility.

Gravimetric Method for Aqueous Solubility

This method determines the concentration of a saturated solution by weighing the dissolved solid after evaporating the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully filter a known volume of the supernatant through a fine-pore filter paper or a syringe filter to remove all solid particles.

-

-

Evaporation and Weighing:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely. An oven set at a temperature just above the boiling point of water (e.g., 105-110 °C) is suitable.

-

Once dry, cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

The solubility can then be expressed in grams per 100 mL or moles per liter.

-

Titrimetric Method for Solubility Determination

This method involves titrating one of the constituent ions (barium or tartrate) in a saturated solution to determine its concentration.

1. Complexometric Titration of Barium Ions:

This method uses a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), to determine the concentration of barium ions.[11][12][13][14]

Methodology:

-

Prepare a Saturated Solution: Follow step 1 of the gravimetric method.

-

Sample Preparation:

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a conical flask.

-

-

Titration:

-

Add a suitable buffer solution to maintain the required pH for the complexometric titration (typically pH 10-12 for barium).

-

Add a metal ion indicator, such as Eriochrome Black T or Methyl Thymol Blue.[11]

-

Titrate the solution with a standardized EDTA solution until the endpoint is indicated by a distinct color change.

-

-

Calculation:

-

From the volume and concentration of the EDTA solution used, calculate the moles of barium ions in the aliquot of the saturated solution.

-

This directly corresponds to the molar solubility of this compound.

-

2. Redox Titration of Tartrate Ions:

This method involves the oxidation of the tartrate ion.

Methodology:

-

Prepare a Saturated Solution: Follow step 1 of the gravimetric method.

-

Sample Preparation:

-

Filter the saturated solution.

-

Pipette a known volume of the filtrate into a flask.

-

-

Titration:

-

Acidify the solution with a strong acid (e.g., sulfuric acid).

-

Titrate with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), until a persistent color change is observed.

-

-

Calculation:

-

Based on the stoichiometry of the redox reaction between tartrate and the oxidizing agent, calculate the concentration of the tartrate ion, which gives the molar solubility of this compound.

-

Instrumental Method: Ion Chromatography

Ion chromatography is a sensitive and specific method for determining the concentration of ions, in this case, the tartrate ion.[15][16][17]

Methodology:

-

Prepare a Saturated Solution: Follow step 1 of the gravimetric method.

-

Sample Preparation:

-

Filter the saturated solution using a syringe filter suitable for ion chromatography.

-

Dilute the sample with deionized water to a concentration within the linear range of the instrument.

-

-

Analysis:

-

Inject the prepared sample into the ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

-

Elute the tartrate ion using an appropriate eluent (e.g., a carbonate-bicarbonate buffer).

-

-

Quantification:

-

Prepare a series of standard solutions of known tartrate concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of tartrate in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in readily accessible literature, its general characteristics as a sparingly soluble salt in water and insoluble in common organic solvents are established. The solubility is expected to be significantly influenced by the pH of the medium, likely increasing in acidic conditions. For researchers and professionals requiring precise solubility data, the experimental protocols outlined in this guide—gravimetric, titrimetric, and instrumental methods—provide a robust framework for its determination. The choice of method will depend on the available equipment, the required accuracy, and the specific solvent system being investigated.

References

- 1. This compound | 5908-81-6 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H4BaO6 | CID 6453753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. rjpn.org [rjpn.org]

- 6. www2.mst.dk [www2.mst.dk]

- 7. nationalacademies.org [nationalacademies.org]

- 8. reddit.com [reddit.com]

- 9. barium chloride and sodium hydroxide | UK Science Technician Community [community.preproom.org]

- 10. Sodium hydroxide and barium nitrate are mixed and a precipitate is formed.. [askfilo.com]

- 11. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 12. youtube.com [youtube.com]

- 13. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 14. pharmrecord.com [pharmrecord.com]

- 15. Ion-chromatographic determination of L-tartrate in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

Physical and chemical properties of barium tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium tartrate (C₄H₄BaO₆), the barium salt of tartaric acid, is an inorganic compound with notable physical and chemical properties. This technical guide provides an in-depth analysis of this compound, summarizing its key characteristics, experimental protocols for its synthesis and analysis, and its primary applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a white crystalline solid that is sparingly soluble in water.[1] It exists in different isomeric forms, including the L-tartrate, D-tartrate, and meso-tartrate.[2][3] The compound is primarily recognized for its application in pyrotechnics, where it imparts a distinct green color to flames.[4][5][6] While its direct role in drug development is not extensively documented, its properties as a barium salt of a naturally occurring organic acid suggest potential areas for exploration in pharmaceutical formulations and as a precursor in the synthesis of other barium-containing materials.[7]

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through various analytical techniques. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄BaO₆ | [1][2] |

| Molecular Weight | 285.4 g/mol | [1][2][8] |

| Appearance | White crystalline powder | [1][9] |

| CAS Number | 5908-81-6 (for L-tartrate) | [1] |

| Density | 2.98 g/cm³ | [8][9] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble | [9] |

| Ethanol | Insoluble | [1] |

| DMSO | Insoluble | [10] |

| Ether | Insoluble | [10] |

Experimental Protocols

Synthesis of this compound Crystals (Gel Diffusion Method)

The gel diffusion technique is a common method for growing single crystals of this compound.[11][12] This method allows for the slow and controlled reaction between barium ions and tartrate ions, leading to the formation of well-defined crystals.

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃)

-

Tartaric acid (C₄H₆O₆)

-

Barium chloride (BaCl₂)

-

Distilled water

-

Glass test tubes (25 cm length, 2.5 cm diameter)

-

Beakers

-

Magnetic stirrer

-

pH meter

Protocol:

-

Gel Preparation: A solution of sodium metasilicate is prepared with a specific gravity of 1.04 g/cm³. Tartaric acid solution (e.g., 1 M) is added dropwise to the sodium metasilicate solution while stirring continuously to achieve a desired pH (e.g., 4).

-

Gel Setting: The resulting solution is poured into test tubes and left undisturbed to set into a gel. This process can take up to 48 hours.[12]

-

Reactant Addition: After the gel has set and aged for a couple of days, a solution of barium chloride (e.g., 1 M) is carefully poured over the gel.[12]

-

Crystal Growth: The test tubes are sealed and left at a constant temperature. Barium ions diffuse through the gel and react with the tartrate ions to form this compound crystals. Crystal growth can be observed over several days to weeks.[12]

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound.[13][14]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA)

Protocol:

-

A small, accurately weighed sample of this compound is placed in the TGA/DTA sample holder.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

The weight loss of the sample is recorded as a function of temperature (TGA), and the temperature difference between the sample and a reference is also recorded (DTA).

-

The resulting curves are analyzed to determine the decomposition temperatures and the nature of the decomposition products.

Studies have shown that the thermal decomposition of this compound grown in an agar-agar gel occurs in stages. The first stage, between 250 °C and 306 °C, corresponds to the loss of water of hydration. Subsequent decomposition between 306 °C and 600 °C involves the release of carbon monoxide and carbon dioxide, ultimately forming barium oxide.[14]

Crystal Structure and Morphology

This compound crystals grown by the gel diffusion method have been characterized as having an orthorhombic crystal system.[11][14] The morphology of the crystals can vary depending on the growth conditions, with observed shapes including spherulitic, star-shaped, needle-shaped, and rhombohedral.[13][14] X-ray diffraction (XRD) is the primary technique used to determine the crystal structure and lattice parameters.[11][14]

Applications

Pyrotechnics

The most prominent application of this compound is in pyrotechnics.[15] Like other barium compounds, it is used to produce a vibrant green color in fireworks and flares.[4][5][6] The barium ions, when heated to high temperatures in a flame, emit light in the green region of the visible spectrum.[6]

Precursor for Other Materials

This compound can serve as a precursor in the synthesis of other functional materials. For instance, it can be used in the tartrate precursor method to produce barium titanate (BaTiO₃), a ceramic material with important piezoelectric and ferroelectric properties.[7]

Safety and Toxicology

This compound is classified as harmful if swallowed or inhaled.[2][16][17][18] All water- or acid-soluble barium compounds are considered toxic.[15] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[16][17]

Hazard Statements:

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its synthesis and crystal growth are readily achievable through established laboratory techniques like the gel diffusion method. While its primary application remains in the field of pyrotechnics, its role as a precursor for advanced materials highlights its potential for broader use in materials science. For professionals in drug development, while direct applications are not currently established, the understanding of its properties as a barium salt of tartaric acid may inform the development of new formulations or synthesis routes for barium-containing active pharmaceutical ingredients. Further research into its biological interactions and potential therapeutic applications could unveil new opportunities for this versatile compound.

References

- 1. This compound | 5908-81-6 [chemicalbook.com]

- 2. This compound | C4H4BaO6 | CID 6453753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Barium d-tartrate | C4H4BaO6 | CID 129704364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10 chemicals used in fireworks and pyrotechnics [monarchchemicals.co.uk]

- 5. fireworkscookbook.com [fireworkscookbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound , 98 , 5908-81-6 - CookeChem [cookechem.com]

- 10. rjpn.org [rjpn.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Growth and Study of BaTr single crystals by Gel Technique | Semantic Scholar [semanticscholar.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. Barium Industrial Applications_Chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of Barium L-Tartrate in Silica-Gel Medium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Barium L-tartrate crystals within a silica-gel medium, a technique favored for its simplicity and ability to produce high-quality crystals at ambient temperatures.[1] The gel method offers a controlled environment for crystal growth by preventing turbulence and allowing for the slow diffusion of reactants, which is conducive to the formation of well-defined crystals.[2] This document outlines the optimized experimental protocols, summarizes key quantitative data from various studies, and visually represents the synthesis workflow and proposed growth mechanisms.

Introduction to Gel-Based Crystal Growth

The growth of crystals in a gel medium is a versatile technique for materials that are sparingly soluble in water or prone to rapid precipitation.[3] The silica (B1680970) gel acts as a three-dimensional, inert matrix that supports the growing crystals and controls the rate of diffusion of the reacting ions.[2] This controlled diffusion is crucial for preventing the formation of colloidal precipitates and promoting the growth of larger, more perfect single crystals.[2] The morphology and quality of the resulting Barium L-tartrate crystals are influenced by several experimental parameters, including the pH of the gel, the concentration of the reactants, the density of the gel, and the aging time of the gel before the introduction of the supernatant reactant.[4]

Experimental Protocols

The synthesis of Barium L-tartrate in a silica-gel medium is typically achieved through a single diffusion method.[2][4][5][6] In this setup, one of the reactants is incorporated into the silica gel, while the other is carefully layered on top as a supernatant solution. The ions from the supernatant then diffuse into the gel, reacting with the ions within to form the Barium L-tartrate crystals.

Preparation of the Silica Gel Medium

The silica gel is prepared by acidifying a solution of sodium metasilicate (B1246114) with an acid, in this case, tartaric acid, which also serves as one of the reactants.[3]

Materials:

-

Sodium Metasilicate (Na₂SiO₃) solution

-

L-Tartaric Acid (C₄H₆O₆) solution

-

Barium Chloride (BaCl₂) solution

-

Distilled water

-

Glass test tubes (e.g., 25 cm length, 2.5 cm diameter)

-

Beakers

-

Magnetic stirrer

-

pH meter or pH indicator strips

-

Cotton plugs

Procedure:

-

Prepare a stock solution of sodium metasilicate of a specific gravity (e.g., 1.03 g/cm³ or 1.04 g/cm³).[2][3]

-

Prepare a stock solution of L-tartaric acid (e.g., 1 M).

-

In a beaker, take a specific volume of the sodium metasilicate solution.

-

While continuously stirring, add the tartaric acid solution dropwise to the sodium metasilicate solution until the desired pH is reached. A pH of around 4.2 has been found to be optimal for the growth of good quality crystals. It is crucial to add the acid slowly to avoid premature and localized gelling, ensuring a homogeneous medium.

-

Once the desired pH is achieved, pour the solution into glass test tubes.

-

Seal the test tubes with cotton plugs to prevent evaporation and contamination.[7]

-

Allow the gel to set at room temperature. The setting time can vary depending on the pH.

-

After setting, the gel is typically aged for a period (e.g., two days) before the addition of the supernatant. Gel aging can influence the crystal growth by reducing the cell size of the gel matrix, which in turn affects the diffusion rate of the ions.

Crystal Growth by Single Diffusion

-

Prepare a supernatant solution of Barium Chloride (BaCl₂) of a specific concentration (e.g., 1 M).

-

Carefully pour the Barium Chloride solution over the set and aged silica gel in the test tubes. It is important to pour the solution gently along the walls of the test tube to avoid disturbing the gel surface.[5]

-

Seal the test tubes again with cotton plugs and keep them undisturbed at room temperature.

-

Nucleation and crystal growth will be observed below the gel-supernatant interface over a period of days to weeks.[7] Good quality crystals can take up to 45 days to grow.[7]

-

Once the crystals have grown to the desired size, they can be harvested from the gel.

Quantitative Data Summary

The following tables summarize the optimal conditions and characterization data for Barium L-tartrate crystals grown in a silica-gel medium, as reported in various studies.

| Parameter | Optimal Value | Reference |

| Gel pH | 4.2 | |

| Gel Density | 1.04 g/cm³ | [3] |

| Tartaric Acid Concentration | 1 M | |

| Barium Chloride Concentration | 1 M | |

| Gel Aging Time | 2 days | [7] |

| Growth Temperature | Room Temperature | [1][5][6] |

Table 1: Optimized Conditions for Barium L-tartrate Crystal Growth

| Characterization Technique | Observation | Reference |

| X-Ray Diffraction (XRD) | Orthorhombic or Tetragonal crystal structure | [1][5] |

| Scanning Electron Microscopy (SEM) | Spherulitic, star-shaped, platy, triangular, pentagonal, and rod-like morphologies | [4] |

| Energy Dispersive X-ray Analysis (EDAX) | Presence of Barium (Ba), Carbon (C), and Oxygen (O) in expected ratios, confirming the purity of the crystals | [4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups including O-H (from water of hydration), C-H, C=O, and the metal-oxygen bond | [1] |

| Thermogravimetric Analysis (TGA) | Indicates the presence of water molecules that are lost upon heating | [8] |

Table 2: Characterization of Gel-Grown Barium L-tartrate Crystals

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of Barium L-tartrate and the proposed mechanism of crystal growth within the silica-gel medium.

Figure 1: Experimental workflow for the synthesis of Barium L-tartrate crystals in a silica-gel medium.

Figure 2: Proposed mechanism of Barium L-tartrate crystal growth in a silica-gel medium.

Conclusion

The synthesis of Barium L-tartrate in a silica-gel medium is a reliable and cost-effective method for producing high-quality single crystals. By carefully controlling the experimental parameters, particularly the pH of the gel, researchers can influence the morphology and size of the resulting crystals. The characterization data consistently confirms the formation of pure Barium L-tartrate. This guide provides a solid foundation for researchers and professionals in the field of drug development and materials science to successfully synthesize and study Barium L-tartrate crystals for various applications.

References

- 1. jetir.org [jetir.org]

- 2. ias.ac.in [ias.ac.in]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. primescholars.com [primescholars.com]

- 6. ijera.com [ijera.com]

- 7. Growth and Study of BaTr single crystals by Gel Technique | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Orthorhombic crystal system of barium tartrate

An In-depth Technical Guide to the Orthorhombic Crystal System of Barium Tartrate

Abstract

This compound (BaC₄H₄O₆) is a metal-organic compound that has garnered interest for its potential applications in various scientific and technological fields. The precise characterization of its crystalline structure is fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the orthorhombic crystal system of this compound, focusing on its synthesis, structural characterization, and key crystallographic data. Methodologies for crystal growth, including the widely used gel diffusion technique, are detailed. Furthermore, this document outlines the standard analytical protocols for structure determination and morphological analysis, such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Analysis (EDAX). All quantitative data are summarized in structured tables for clarity and comparative analysis.

Crystal Growth and Synthesis

The synthesis of high-quality single crystals of this compound is a prerequisite for accurate structural analysis. The gel growth or gel diffusion technique is a prevalent and effective method for growing sparingly soluble crystals like this compound at room temperature. This method's simplicity and cost-effectiveness make it an attractive choice.

Single Diffusion Gel Growth Method

The single diffusion gel growth method is commonly employed to synthesize this compound crystals. In this technique, a gel, such as silica (B1680970) or agar-agar, acts as a medium for the controlled diffusion of reactants, leading to the slow formation of crystals.

Experimental Protocol:

-

Gel Preparation: A gel is prepared, typically using sodium metasilicate (B1246114) (Na₂SiO₃) solution acidified with an acid like acetic acid (CH₃COOH) to a specific pH, often around 4.0. Alternatively, agar-agar gel can be used. The density of the sodium metasilicate solution is a critical parameter, with values around 1.05 g/cm³ being reported.

-

Gel Setting: The prepared solution is transferred into glass tubes and left undisturbed to set and age for a period, typically 2-3 days.

-

Reactant Addition: After the gel has set, a supernatant solution containing one of the reactants, such as barium chloride (BaCl₂), is carefully poured over the gel. The other reactant, tartaric acid (C₄H₆O₆) or a salt like disodium (B8443419) tartrate, is incorporated into the gel itself or added as a second supernatant.

-

Crystal Growth: The tubes are sealed and kept at a constant temperature, often room temperature. Over time (typically several weeks), the reactants diffuse through the gel, and where they meet at a critical supersaturation, nucleation occurs, followed by crystal growth. Good quality spherulitic crystals can be grown over a period of approximately 45 days.

-

Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the gel.

The morphology and size of the resulting crystals are influenced by various parameters, including the pH of the gel, gel density and aging, concentrations of reactants, and ambient temperature.

Structural and Morphological Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound crystals. This typically involves X-ray diffraction for structural information, scanning electron microscopy for surface morphology, and energy-dispersive X-ray analysis for elemental composition.

X-ray Diffraction (XRD)

XRD is the definitive technique for determining the crystal structure, lattice parameters, and space group of a crystalline material. Both single-crystal and powder XRD methods can be employed.

Experimental Protocol:

-

Sample Preparation: For powder XRD, a selection of harvested crystals is finely ground into a homogeneous powder. For single-crystal XRD, a high-quality, defect-free single crystal of appropriate size is selected and mounted on a goniometer head.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly CuKα radiation with a wavelength of λ = 1.5406 Å). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is scanned over a wide 2θ range (e.g., 20° to 80°) to collect all significant diffraction peaks.

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline material. The positions (2θ values) and intensities of the diffraction peaks are analyzed.

-

The d-spacings (interplanar distances) are calculated using Bragg's Law (nλ = 2d sinθ).

-

The diffraction pattern is indexed to assign Miller indices (hkl) to each peak.

-

The lattice parameters (a, b, c) and the crystal system are determined from the indexed pattern. For an orthorhombic system, the analysis of diffraction peaks confirms this structure.

-

Systematic absences in the diffraction pattern are used to determine the space group.

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and morphology of the crystals.

Experimental Protocol:

-

Sample Mounting: The harvested crystals are mounted on an aluminum stub using conductive adhesive.

-

Sputter Coating: To prevent charging effects and enhance image quality, the samples are typically coated with a thin layer of a conductive material, such as gold, in a sputter coater.

-

Imaging: The sample is placed in the SEM chamber, and a high-energy beam of electrons is scanned across its surface. The interactions between the electron beam and the sample produce secondary electrons, which are detected to form an image of the surface. Images are captured at various magnifications to reveal morphological details.

Energy-Dispersive X-ray Analysis (EDAX)

EDAX, often coupled with SEM, is used to determine the elemental composition of the crystals, confirming their purity and stoichiometry.

Experimental Protocol:

-

Data Acquisition: During SEM imaging, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDAX detector measures the energy of these X-rays.

-

Spectral Analysis: An energy spectrum is generated, with peaks corresponding to the specific elements present in the sample. The positions of the peaks identify the elements, and the peak intensities can be used for quantitative analysis to determine the atomic and weight percentages of the constituent elements.

Experimental Workflows and Diagrams

Visualizing the experimental processes can aid in understanding the logical flow from synthesis to characterization.

Caption: Workflow for the synthesis of this compound crystals via the single diffusion gel growth method.

Caption: Workflow for the characterization of synthesized this compound crystals.

Crystallographic Data for Orthorhombic this compound

Multiple studies have confirmed that this compound can crystallize in the orthorhombic system. The structural parameters have been determined through single-crystal X-ray diffraction.

Crystallographic Parameters

The lattice parameters and space group are the defining characteristics of the crystal's unit cell.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 8.3986(2) | |

| b (Å) | 9.0370(3) | |

| c (Å) | 8.1924(3) | |

| Unit Cell Volume (ų) | 5671 |

Elemental Composition

EDAX analysis confirms the presence of barium, carbon, and oxygen in the grown crystals, with atomic percentages close to the theoretical values for BaC₄H₄O₆.

| Element | Experimental Mass % | Experimental Atomic % | Theoretical Mass % | Theoretical Atomic % | Reference |

| C | 13.81 | 37.56 | 16.27 | 36.84 | |

| O | 23.24 | 47.46 | 21.69 | 49.12 | |

| Ba | 62.95 | 14.98 | 62.04 | 14.04 |

Conclusion

This compound can be successfully synthesized as single crystals belonging to the orthorhombic crystal system, predominantly through the gel growth technique. The established experimental protocols for synthesis and characterization, including XRD, SEM, and EDAX, provide a robust framework for obtaining and verifying the structural and compositional properties of these crystals. The crystallographic data presented, including lattice parameters and elemental composition, offer a definitive reference for researchers and scientists. This comprehensive understanding is crucial for the further investigation and potential application of this compound in various fields of materials science and drug development.

Nucleation and Growth Mechanism of Barium Tartrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium tartrate (BaC₄H₄O₆) is a sparingly soluble salt whose crystallization is of interest in various fields, including materials science and potentially as a model system in biomineralization and pharmaceutical sciences. Understanding the nucleation and growth mechanisms of this compound crystals is crucial for controlling their size, morphology, and purity. This technical guide provides an in-depth overview of the current understanding of this compound crystallization, with a focus on the widely studied gel growth method. It summarizes key quantitative data, details experimental protocols, and presents visual representations of the proposed mechanisms and workflows. While extensive research has been conducted on the synthesis and characterization of this compound crystals, this guide also highlights the existing gaps in the quantitative understanding of its nucleation and growth kinetics.

Introduction

The formation of crystalline materials from a solution is a fundamental process governed by two primary stages: nucleation and growth. Nucleation is the initial formation of stable, ordered nuclei from a supersaturated solution, while growth is the subsequent increase in the size of these nuclei. The interplay between these two stages, influenced by various physicochemical parameters, dictates the final properties of the crystalline product.

This compound crystals are typically grown through reaction-crystallization methods, where aqueous solutions of a soluble barium salt (e.g., barium chloride) and a tartrate salt or tartaric acid are brought together. The gel diffusion method has proven to be a particularly effective technique for growing high-quality single crystals of this compound by controlling the rate of reactant diffusion and thus the level of supersaturation.

Nucleation and Growth Mechanism

The prevailing mechanism for the formation of this compound crystals in a silica (B1680970) gel matrix suggests a multi-step process that begins with the formation of a colloidal precipitate.

Initially, when the barium and tartrate ions diffuse into the gel and their concentration product exceeds the solubility product, a rapid precipitation occurs, forming a colloidal conglomeration of this compound. This is due to the high rate of reaction, which does not allow for the orderly arrangement of ions into a crystal lattice. These colloidal particles are then believed to be adsorbed by the silica gel matrix.

Over time, this amorphous or poorly crystalline precipitate undergoes a transformation. The colloidal particles are thought to slowly dissolve and redeposit onto a smaller number of growing nuclei, a process akin to Ostwald ripening. This dissolution-reprecipitation process leads to the development of well-defined single crystals at the expense of the initial colloidal phase. The gel medium plays a crucial role in this by preventing rapid, uncontrolled precipitation and providing a stable environment for the slow, ordered growth of crystals.

The morphology of the resulting crystals is highly dependent on the local conditions within the gel, such as pH and reactant concentrations. Star-shaped, spherulitic, platy, triangular, pentagonal, and rod-like morphologies have been reported.[1]

Quantitative Data on this compound Crystallization

The majority of the available quantitative data pertains to the optimization of growth conditions for this compound crystals using the gel diffusion method.

Table 1: Optimized Conditions for this compound Crystal Growth in Silica Gel

| Parameter | Optimized Value/Range | Observations | Reference(s) |

| pH of Gel | 4.2 | Good quality, well-defined crystals are obtained. Higher pH leads to contamination with silica gel and a decrease in the number of crystals. | [2][3] |

| Gel Density | 1.04 gm/cm³ | This density was used in studies that yielded good quality crystals. | [2] |

| Concentration of Tartaric Acid | 1M | Provides a sufficient concentration of tartrate ions for reaction with barium ions. | [2] |

| Concentration of Barium Chloride (Supernatant) | 0.2M - 1.2M | At 0.2M, few, small, and ill-defined crystals are formed. As concentration increases towards 1M, nucleation density and crystal quality improve. At 1.2M, a large number of non-isolated crystals form. | [2][3] |

| Gel Aging | 72 - 108 hours | An induction period of up to 6 hours is observed. Longer aging times can lead to fewer but larger and better-quality crystals. | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄BaO₆ | |

| Molecular Weight | 285.40 g/mol | |

| Crystal System | Orthorhombic | [1][4][5] |

| Calculated Average Grain Size | 35.42 nm | [1] |

| Water Solubility | Very slightly soluble | [6] |

Experimental Protocols

The following protocols are based on the widely reported single diffusion gel technique for growing this compound crystals.

Preparation of the Silica Gel Medium

-

Prepare a stock solution of sodium metasilicate (B1246114) (Na₂SiO₃) of a specific gravity of 1.04 g/cm³ by dissolving it in double-distilled water.

-

In a separate beaker, prepare a 1M solution of tartaric acid (C₄H₆O₆).

-

Slowly add the tartaric acid solution to the sodium metasilicate solution while constantly stirring until a pH of 4.2 is achieved. This initiates the gelling process.

-

Pour the mixture into clean glass test tubes (e.g., 25 cm length, 2.5 cm diameter) to the desired height.

-

Cover the test tubes and allow the gel to set and age for a period of 72 to 108 hours.

Crystal Growth

-

After the gel has set and aged, carefully pour a supernatant solution of barium chloride (BaCl₂) with a concentration ranging from 0.2M to 1.2M on top of the gel.

-

Seal the test tubes to prevent evaporation and contamination.

-

Allow the setup to remain undisturbed at ambient temperature. Barium ions will slowly diffuse into the gel and react with the tartrate ions.

-

Observe the formation of a precipitate and the subsequent growth of crystals within the gel over a period of days to weeks.

Crystal Characterization

-

Harvesting: Once the crystals have grown to a sufficient size, carefully remove them from the gel and wash them with distilled water to remove any adhering gel.

-

Scanning Electron Microscopy (SEM): To study the surface morphology of the crystals, mount the dried crystals on an SEM stub and coat them with a conductive material (e.g., gold). Observe the crystals under the SEM at various magnifications.[1]

-

Energy-Dispersive X-ray Analysis (EDAX): To confirm the elemental composition of the crystals, perform EDAX analysis in conjunction with SEM.[1]

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity, grind a sample of the crystals into a fine powder and analyze it using a powder X-ray diffractometer.[1]

Visualizing Mechanisms and Workflows

Diagram 1: Experimental Workflow for this compound Crystal Growth

Caption: Workflow for the synthesis and characterization of this compound crystals via the single diffusion gel method.

Diagram 2: Proposed Nucleation and Growth Pathway

Caption: Proposed mechanism for the nucleation and growth of this compound crystals in a silica gel medium.

Conclusion and Future Outlook

The synthesis of this compound crystals, particularly through the gel diffusion method, is well-documented, allowing for the consistent production of crystals with various morphologies. The proposed mechanism involving an initial colloidal precipitate that transforms into well-defined crystals provides a plausible explanation for the observed phenomena in gel media.

However, a significant gap exists in the literature concerning the quantitative kinetics of this compound nucleation and growth. There is a lack of data on nucleation rates, growth rates as a function of supersaturation, and the influence of additives on these parameters. Future research should focus on in-situ studies to directly observe the nucleation and growth processes, potentially using techniques like atomic force microscopy (AFM) or dynamic light scattering (DLS). Furthermore, computational modeling could provide valuable insights into the molecular-level interactions driving the formation of this compound crystals. A more comprehensive understanding of these fundamental aspects will enable finer control over the crystallization process, which is essential for the targeted design of this compound materials for specific applications.

References

Barium Tartrate as a Precursor for Barium Titanate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of barium tartrate as a precursor in the synthesis of barium titanate (BaTiO₃), a versatile ceramic material with significant applications in electronics and potentially in drug delivery systems due to its piezoelectric properties. This document details the underlying chemical principles, experimental protocols, and quantitative data derived from scientific literature, offering a thorough resource for professionals in materials science and drug development.

Introduction to Barium Titanate and Precursor-Based Synthesis

Barium titanate (BaTiO₃) is a well-known ferroelectric material with a high dielectric constant, making it a crucial component in the manufacturing of multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric transducers. The properties of BaTiO₃ powders, such as particle size, morphology, and purity, are highly dependent on the synthesis method. Precursor-based methods, such as the tartrate precursor route, offer excellent control over the stoichiometry and homogeneity of the final product, leading to enhanced material properties.

The tartrate precursor route involves the formation of a barium-titanium-tartrate complex, which is then thermally decomposed to yield barium titanate. This method allows for the synthesis of nanocrystalline powders at relatively lower temperatures compared to the conventional solid-state reaction method.

The Tartrate Precursor Synthesis Route

The synthesis of barium titanate using a tartrate precursor typically follows a wet-chemical process. While direct synthesis starting from this compound is not extensively documented, the use of tartaric acid as a complexing agent to form a tartrate precursor complex is a known and effective method. This process generally involves the following key stages:

-

Precursor Solution Preparation: Barium and titanium sources are dissolved in a suitable solvent. Tartaric acid is introduced to form a stable complex with the metal ions, preventing their premature precipitation.

-

Gel Formation: The precursor solution is often heated to facilitate the formation of a homogeneous gel. This gel contains a uniform distribution of barium and titanium ions within a tartrate matrix.

-

Drying: The gel is carefully dried to remove the solvent without causing phase separation.

-

Calcination: The dried precursor is subjected to a controlled heat treatment (calcination) to decompose the organic tartrate matrix and facilitate the formation of the crystalline barium titanate perovskite phase.

Signaling Pathway of Tartrate Complex Formation

The formation of the barium-titanium tartrate precursor complex is a critical step that ensures the homogeneous distribution of the metal cations. Tartaric acid, a dicarboxylic acid, acts as a chelating agent, forming stable complexes with both barium and titanium ions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of barium titanate via the tartrate precursor route, based on established scientific literature.

Synthesis of Barium-Samarium Titanate via Tartrate Precursor Route[1]

This protocol describes the synthesis of samarium-doped barium titanate, which follows the same principles as the synthesis of undoped barium titanate.

Materials:

-

Barium source (e.g., Barium Chloride)

-

Samarium source (e.g., Samarium Oxide)

-

Titanium source (e.g., Titanium Tetrachloride)

-

Tartaric Acid

-

Ammonia (B1221849) solution

Procedure:

-

Preparation of Stock Solutions: Prepare separate aqueous solutions of the barium, samarium, and titanium salts.

-

Formation of the Tartrate Precursor:

-

Mix the stock solutions of the metal salts in the desired stoichiometric ratio.

-

Add an aqueous solution of tartaric acid to the metal salt solution with constant stirring.

-

Adjust the pH of the solution by adding ammonia solution to facilitate the precipitation of the barium-samarium-titanium tartrate precursor.

-

-

Washing and Drying:

-

Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted ions.

-

Dry the precursor powder in an oven at a suitable temperature (e.g., 100 °C) to remove residual water.

-

-

Calcination:

-

Place the dried precursor powder in a furnace.

-

Heat the powder to the desired calcination temperature. The formation of the perovskite phase typically starts around 520 °C.[1]

-

Hold at the calcination temperature for a specific duration (e.g., 2 hours) to ensure complete crystallization.

-

Cool the furnace to room temperature to obtain the final barium-samarium titanate nanopowder.

-

Sol-Gel Synthesis of Yttrium-Doped Barium Titanate using Tartaric Acid as a Complexing Agent

This method demonstrates the use of tartaric acid to form a stable precursor gel for the synthesis of doped barium titanate.

Procedure:

-

Precursor Gel Formation:

-

Dissolve a barium salt (e.g., barium acetate) in water.

-

Add tartaric acid to the barium solution to form a stable barium-tartrate complex. The molar ratio of tartaric acid to barium is a critical parameter.

-

Prepare a separate titania slurry.

-

Mix the titania slurry with a polymer solution (e.g., polyvinyl alcohol, PVA).

-

Combine the barium-tartrate solution with the titania-PVA mixture to form a homogeneous precursor gel.

-

-

Drying and Calcination:

-

Dry the precursor gel to remove the solvent.

-

Calcine the dried gel at an intermediate temperature (e.g., 600 °C) to decompose the organic components.

-

Perform a final high-temperature calcination (e.g., 1300 °C) to obtain the crystalline tetragonal phase of yttrium-doped barium titanate.

-

Quantitative Data and Characterization

The properties of the synthesized barium titanate are highly dependent on the synthesis parameters, particularly the calcination temperature.

Thermal Decomposition of the Tartrate Precursor

Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are crucial for understanding the decomposition of the tartrate precursor and the formation of the barium titanate phase.

Table 1: Thermal Decomposition Stages of Barium-Samarium-Titanium Tartrate Precursor [1]

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 170 - 260 | ~33 | Decomposition of the tartrate complex |

| > 480 | - | Onset of perovskite phase formation |

Structural and Morphological Properties

The crystalline phase and particle size of the synthesized barium titanate can be analyzed using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Table 2: Effect of Annealing Temperature on the Properties of Barium-Samarium Titanate [1]

| Annealing Temperature (°C) | Crystal Phase | Tetragonality (c/a) |

| 600 | Tetragonal + SmTi₂O₃ | - |

| 1100 | Pure Tetragonal | > 1 |

Experimental and Logical Workflow

The synthesis and characterization of barium titanate from a tartrate precursor follows a systematic workflow.

Conclusion

The use of a tartrate precursor route presents a viable and effective method for the synthesis of high-purity, nanocrystalline barium titanate powders. This approach offers excellent control over the material's stoichiometry and leads to the formation of the desired perovskite phase at lower temperatures compared to conventional methods. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working on the development of advanced ceramic materials for various applications, including the potential for novel drug delivery systems. Further research into the direct use of this compound as a starting precursor could streamline the synthesis process and offer additional avenues for controlling the final properties of barium titanate.

References

Unraveling the Thermal Degradation of Barium Tartrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition behavior of barium tartrate (C₄H₄BaO₆). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key data on the thermal degradation pathway, presents detailed experimental protocols, and visualizes the decomposition process for enhanced understanding.

Executive Summary

This compound, a metal organic framework, undergoes a multi-stage thermal decomposition process when subjected to increasing temperatures. This process typically involves dehydration, followed by the decomposition of the anhydrous tartrate into barium carbonate, and finally, the conversion to barium oxide at higher temperatures. The precise nature of these transformations, including the temperatures at which they occur and the associated weight losses, is critical for applications in materials science and as a precursor in the synthesis of various barium compounds. This guide consolidates findings from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to offer a clear and detailed overview of this process.

Thermal Decomposition Pathway

The thermal decomposition of this compound generally proceeds through the following key stages:

-

Dehydration: The initial stage involves the loss of water molecules of crystallization. The number of water molecules can vary depending on the synthesis method.

-

Decomposition to Carbonate: Following dehydration, the anhydrous this compound decomposes. This is an exothermic process that leads to the formation of barium carbonate (BaCO₃) as a stable intermediate.

-